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Cat. No.: B166389 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for tetracontane (C₄₀H₈₂). It is intended for

researchers, scientists, and professionals in drug development and materials science who

require detailed spectroscopic information and experimental methodologies for the

characterization of long-chain alkanes.

Overview of Tetracontane
Tetracontane is a long-chain saturated hydrocarbon with the chemical formula C₄₀H₈₂.[1][2][3]

As a high-molecular-weight alkane, it is a waxy, white solid at room temperature.[4]

Understanding its spectroscopic properties is crucial for its identification and characterization in

various matrices, from petroleum products to biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of organic

molecules. For a simple, unbranched alkane like tetracontane, the NMR spectra are relatively

straightforward, characterized by signals from the terminal methyl (CH₃) groups and the

internal methylene (CH₂) groups.

¹H NMR Spectroscopy Data
The ¹H NMR spectrum of tetracontane is dominated by two main signals. The protons of the

38 internal methylene groups are chemically equivalent and overlap to form a large, broad
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signal. The protons of the two terminal methyl groups are also equivalent and appear as a

distinct triplet.

Chemical Shift (δ) ppm Multiplicity Assignment

~1.25 Multiplet / Broad Singlet
Internal Methylene Protons (-

CH₂-)₃₈

~0.88 Triplet
Terminal Methyl Protons (-

CH₃)₂

Solvent: CDCl₃; Reference: TMS (0 ppm)[5]

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the different carbon environments. Due to the

long, repeating chain, the signals for the innermost methylene carbons are very close in

chemical shift and can be difficult to resolve, even at high field strengths.[6][7] The carbons

closer to the chain ends have more distinct chemical shifts.

Chemical Shift (δ) ppm Assignment

~32.1 C-4 to C-20

~29.9 Internal Methylene Carbons

~29.6 C-3

~22.9 C-2

~14.3 C-1 (Terminal Methyl Carbon)

Solvent: CDCl₃[5]

Experimental Protocol for NMR Spectroscopy
A detailed protocol for obtaining high-quality NMR spectra of long-chain alkanes is as follows:

Sample Preparation:
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Weigh and dissolve 5-25 mg of tetracontane for ¹H NMR or 50-100 mg for ¹³C NMR in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8]

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.[8]

If any solid particles are present, filter the solution through a glass wool plug into a clean

NMR tube to ensure sample homogeneity.[8]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).[9]

Instrument Parameters:

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion,

which is particularly important for resolving the methylene signals in ¹³C NMR.[4][6]

Tune and shim the instrument's magnetic field to achieve optimal resolution and line

shape.[8]

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a 90° pulse angle. To ensure accurate

integration, especially for quantitative analysis, use a relaxation delay (D1) of at least 5

times the longest T₁ relaxation time of the protons of interest.[8]

For ¹³C NMR: Use composite pulse decoupling to remove ¹H-¹³C coupling, resulting in a

spectrum with singlets for each carbon environment.[10] A sufficient number of scans (e.g.,

1000 or more) and a relaxation delay (e.g., 1-2 seconds) are typically required due to the

low natural abundance of ¹³C and the long relaxation times of carbons in alkanes.[10]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Carefully phase the spectrum and apply baseline correction to ensure accurate signal

representation.[8]

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of

an alkane is characterized by C-H stretching and bending vibrations.[11][12]

IR Spectroscopy Data
The key absorption bands in the IR spectrum of tetracontane are consistent with those of long-

chain alkanes.

Wavenumber (cm⁻¹) Vibration Type Assignment

2950 - 2960 C-H Stretch Asymmetric, -CH₃

2915 - 2925 C-H Stretch Asymmetric, -CH₂-

2870 - 2875 C-H Stretch Symmetric, -CH₃

2850 - 2855 C-H Stretch Symmetric, -CH₂-

1465 - 1475 C-H Bend Scissoring, -CH₂-

1375 - 1380 C-H Bend Symmetric (Umbrella), -CH₃

720 - 730 C-H Rock
-CH₂- Rocking (characteristic

of long chains, n ≥ 4)

Source: General alkane IR data and specific spectra for tetracontane.[4][11][12][13][14] The

presence of a split peak in the 720-730 cm⁻¹ region is typical for solid, long-chain alkanes.[15]

Experimental Protocol for IR Spectroscopy
Sample Preparation (Solid Samples):

KBr Pellet Method: Mix a small amount of finely ground tetracontane (1-2 mg) with about

100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high

pressure to form a transparent or translucent pellet.
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Nujol Mull Method: Grind a few milligrams of tetracontane with a drop of Nujol (mineral

oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

Note that Nujol itself has C-H absorptions that will appear in the spectrum.[13]

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a rapid and common technique that requires minimal sample

preparation.[4]

Data Acquisition:

Place the prepared sample (KBr pellet, salt plates, or ATR unit) in the spectrometer's

sample holder.

Record a background spectrum of the empty spectrometer (or pure KBr pellet/ATR

crystal).

Record the sample spectrum over the desired range (typically 4000 to 400 cm⁻¹). The final

spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For long-chain alkanes, electron ionization (EI) is commonly used, which leads

to extensive fragmentation.

Mass Spectrometry Data
The mass spectrum of tetracontane shows a small molecular ion peak (M⁺) at m/z 562.[1][16]

The fragmentation pattern is characterized by a series of cluster ions separated by 14 mass

units, corresponding to the loss of successive CH₂ groups. The most abundant peaks are

typically found at lower m/z values.
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m/z Relative Intensity (%) Assignment

562 4.3 [C₄₀H₈₂]⁺ (Molecular Ion)

85 50.8 [C₆H₁₃]⁺ Fragment

71 71.0 [C₅H₁₁]⁺ Fragment

57 100.0 [C₄H₉]⁺ Fragment (Base Peak)

43 53.3 [C₃H₇]⁺ Fragment

Source: Data compiled from NIST and ChemicalBook databases.[1][16] The fragmentation of

long-chain alkanes occurs along the carbon chain, with cleavage being more likely at points

that form more stable secondary carbocations.[17][18]

Experimental Protocol for Mass Spectrometry (Electron
Ionization)

Sample Introduction:

For a solid sample like tetracontane, a direct insertion probe or a gas chromatograph

(GC-MS) can be used.[5]

Direct Insertion: The sample is placed in a capillary tube at the end of a probe, which is

then inserted into the ion source and heated to vaporize the sample.

GC-MS: The sample is first dissolved in a volatile solvent (e.g., hexane) and injected into

the GC. The GC separates the components of the sample, and the pure compound

(tetracontane) is then introduced into the mass spectrometer's ion source as it elutes

from the column.[19]

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule to form

a radical cation, the molecular ion (M⁺).[20]

Mass Analysis and Detection:
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The generated ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z)

ratio.

The separated ions are detected, and their abundance is recorded to generate the mass

spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a pure compound like tetracontane.

1. Sample Preparation

2. Spectroscopic Analysis

3. Data Acquisition & Processing

4. Structural Elucidation

Pure Tetracontane

Dissolve in CDCl3
(+ TMS) Prepare KBr Pellet / ATR Dissolve in Hexane / Load Probe

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS / EI-MS

FID Acquisition
&

Fourier Transform

Interferogram
&

Background Subtraction

Ion Detection
&

Spectrum Generation

Data Interpretation
&

Structure Confirmation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of tetracontane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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